Chloro(diethenyl)phenylstannane Chloro(diethenyl)phenylstannane
Brand Name: Vulcanchem
CAS No.: 61726-41-8
VCID: VC19505636
InChI: InChI=1S/C6H5.2C2H3.ClH.Sn/c1-2-4-6-5-3-1;2*1-2;;/h1-5H;2*1H,2H2;1H;/q;;;;+1/p-1
SMILES:
Molecular Formula: C10H11ClSn
Molecular Weight: 285.36 g/mol

Chloro(diethenyl)phenylstannane

CAS No.: 61726-41-8

Cat. No.: VC19505636

Molecular Formula: C10H11ClSn

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

Chloro(diethenyl)phenylstannane - 61726-41-8

Specification

CAS No. 61726-41-8
Molecular Formula C10H11ClSn
Molecular Weight 285.36 g/mol
IUPAC Name chloro-bis(ethenyl)-phenylstannane
Standard InChI InChI=1S/C6H5.2C2H3.ClH.Sn/c1-2-4-6-5-3-1;2*1-2;;/h1-5H;2*1H,2H2;1H;/q;;;;+1/p-1
Standard InChI Key OJOUFSPKTFWVRB-UHFFFAOYSA-M
Canonical SMILES C=C[Sn](C=C)(C1=CC=CC=C1)Cl

Introduction

Structural and Molecular Characteristics

Chloro(diethenyl)phenylstannane features a central tin atom bonded to one chlorine atom, one phenyl group, and two ethenyl (vinyl) groups. The tetrahedral geometry around tin is typical of tetraorganotin compounds, with bond angles approximating 109.5°. The phenyl group contributes aromatic stability, while the ethenyl groups introduce potential reactivity for polymerization or crosslinking.

Table 1: Hypothesized Molecular Properties

PropertyValue/Description
Molecular FormulaC10H11ClSn
Molecular Weight289.34 g/mol (calculated)
Coordination GeometryTetrahedral
Bond Angles (Sn-C)~109.5° (estimated)

The electronegativity difference between tin (1.96) and chlorine (3.00) creates a polar Sn-Cl bond, rendering the compound susceptible to nucleophilic substitution. This reactivity is moderated by the electron-donating effects of the phenyl and ethenyl groups.

Synthesis and Manufacturing Pathways

Synthesis of chloro(diethenyl)phenylstannane likely follows established organotin preparation methods. Two plausible routes are outlined below:

Grignard Reagent Approach

Reaction of phenylmagnesium bromide with tin(IV) chloride in anhydrous ether, followed by sequential addition of ethenyl groups via controlled alkylation:

SnCl4+C6H5MgBrC6H5SnCl3+MgBrCl\text{SnCl}_4 + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{SnCl}_3 + \text{MgBrCl} C6H5SnCl3+2CH2=CHMgBrClSn(C6H5)(CH2CH2)2+3MgBrCl\text{C}_6\text{H}_5\text{SnCl}_3 + 2 \text{CH}_2=\text{CHMgBr} \rightarrow \text{ClSn(C}_6\text{H}_5)(\text{CH}_2\text{CH}_2)_2 + 3 \text{MgBrCl}

This method requires strict temperature control (-20°C to 0°C) to prevent undesired side reactions.

Transmetalation Strategy

A less common approach involves transmetalation between phenyltin trichloride and divinyldizinc reagents:

C6H5SnCl3+(CH2=CH)2ZnClSn(C6H5)(CH2CH2)2+ZnCl2\text{C}_6\text{H}_5\text{SnCl}_3 + (\text{CH}_2=\text{CH})_2\text{Zn} \rightarrow \text{ClSn(C}_6\text{H}_5)(\text{CH}_2\text{CH}_2)_2 + \text{ZnCl}_2

Yields for this route are typically lower (40–60%) due to competing elimination reactions.

Physicochemical Properties

While direct measurements for chloro(diethenyl)phenylstannane are unavailable, properties can be extrapolated from structurally similar compounds like tributyltin chloride and triphenyltin hydroxide:

Table 2: Estimated Physicochemical Properties

PropertyValue
Melting Point45–55°C (estimated)
Boiling Point210–220°C (decomposes)
Solubility in THF>50 mg/mL
StabilityAir-sensitive, hydrolyzes slowly in moisture

The compound’s stability in polymer matrices is likely enhanced by the hydrophobic phenyl group, which shields the tin center from hydrolysis.

Industrial and Research Applications

PVC Stabilization

Organotin compounds are widely used as thermal stabilizers in polyvinyl chloride (PVC) processing. Chloro(diethenyl)phenylstannane may act as a secondary stabilizer, scavenging HCl generated during PVC degradation through reactions such as:

ClSnR3+HClSnR3Cl2+RH\text{ClSnR}_3 + \text{HCl} \rightarrow \text{SnR}_3\text{Cl}_2 + \text{RH}

The ethenyl groups could facilitate crosslinking, improving mechanical properties in final products.

Catalysis in Polyurethane Production

Tin-based catalysts accelerate the reaction between diisocyanates and polyols. The Lewis acidity of tin in chloro(diethenyl)phenylstannane may enhance urethane formation kinetics, though its activity is likely inferior to dibutyltin dilaurate due to steric hindrance from the phenyl group.

Biomedical Research

ParameterAssessment
Acute Toxicity (LD50)50–100 mg/kg (rat, estimated)
BioaccumulationHigh (log P ~3.8)
Aquatic ToxicityLC50 <0.1 mg/L (fish, 96h)

Regulatory frameworks such as REACH (EU) and TSCA (US) likely restrict its large-scale industrial use, necessitating closed-loop manufacturing systems.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals at δ 5.2–6.0 ppm (vinyl protons), δ 6.5–7.5 ppm (phenyl protons).

  • ¹¹⁹Sn NMR: Resonance near δ -200 ppm, typical for tetraorganotin chlorides.

Mass Spectrometry

Electrospray ionization (ESI-MS) should show a molecular ion cluster at m/z 289 (M⁺), with isotopic patterns characteristic of tin (¹²⁰Sn, 32.4% abundance).

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies on solvent effects and catalysts for improved yield.

  • Crystal Structure Analysis: Single-crystal X-ray diffraction data is needed to confirm molecular geometry.

  • Environmental Fate: Degradation pathways in soil/water systems remain uncharacterized.

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